molecular formula C₃¹³C₂H₁₂O₆ B1161156 D-Fructose-1,2,3-13C3

D-Fructose-1,2,3-13C3

Cat. No.: B1161156
M. Wt: 183.13
Attention: For research use only. Not for human or veterinary use.
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Description

D-Fructose-1,2,3-¹³C₃ is a stable isotope-labeled derivative of fructose, a naturally occurring ketonic monosaccharide. This compound is specifically enriched with carbon-13 (¹³C) at positions 1, 2, and 3 of its six-carbon backbone, making it a critical tool in metabolic pathway tracing, nuclear magnetic resonance (NMR) spectroscopy, and isotope dilution mass spectrometry (IDMS). Its molecular formula is C₃¹³C₃H₁₂O₆, with a molecular weight of 183.13 g/mol (adjusted for isotopic enrichment) .

The compound is synthesized to retain the biochemical properties of unlabeled fructose while enabling precise tracking of carbon flux in glycolysis, the pentose phosphate pathway, and other metabolic processes. Applications span nutritional studies, enzymatic assays, and investigations into carbohydrate metabolism in microbial systems (e.g., Zygosaccharomyces rouxii) .

Properties

Molecular Formula

C₃¹³C₂H₁₂O₆

Molecular Weight

183.13

Synonyms

Advantose FS 95-1,2,3-13C2;  D-(-)-Fructose-1,2,3-13C2;  D-(-)-Levulose-1,2,3-13C2;  D-Arabino-2-hexulose-1,2,3-13C2;  Fructose-1,2,3-13C2;  Fruit Sugar-1,2,3-13C2;  Fujifructo L 95-1,2,3-13C2;  Furucton-1,2,3-13C2;  Hi-Fructo 970-1,2,3-13C2;  Krystar-v-13C2; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Isotope-Labeled Compounds

Structural and Isotopic Differences

The table below summarizes key differences between D-Fructose-1,2,3-¹³C₃ and related isotopologues and analogs:

Compound Molecular Formula Molecular Weight ¹³C Label Positions Key Applications
D-Fructose-1,2,3-¹³C₃ C₃¹³C₃H₁₂O₆ 183.13 1, 2, 3 Metabolic flux analysis, NMR studies, enzymatic assays
D-Fructose-¹³C₆ ¹³C₆H₁₂O₆ 186.11 All 6 carbons Whole-pathway metabolic tracing, quantitative proteomics
D-Glucose-1,2,3-¹³C₃ C₃¹³C₃H₁₂O₆ 183.13 1, 2, 3 Glycolysis studies, isotopic dilution in glucose metabolism
D-Glyceraldehyde-1,2,3-¹³C₃ ¹³C₃H₆O₃ 93.06 1, 2, 3 Triose phosphate pathway studies, minimal metabolic models
D-Fructose-4,5,6-¹³C₃ C₃¹³C₃H₁₂O₆ 183.13 4, 5, 6 Ketose-specific metabolism, fructose-1,6-bisphosphate studies

Functional and Analytical Comparisons

(a) D-Fructose-¹³C₆ vs. D-Fructose-1,2,3-¹³C₃
  • Specificity : D-Fructose-¹³C₆ provides global isotopic labeling, ideal for tracking entire metabolic networks. In contrast, D-Fructose-1,2,3-¹³C₃ is tailored for analyzing early glycolysis steps (e.g., conversion to dihydroxyacetone phosphate and glyceraldehyde-3-phosphate) .
  • Cost and Accessibility : Partial labeling (1,2,3-¹³C₃) reduces synthesis costs compared to full ¹³C₆ labeling, making it preferable for targeted studies .
(b) D-Fructose-1,2,3-¹³C₃ vs. D-Glucose-1,2,3-¹³C₃
  • Metabolic Divergence : While both are hexoses, glucose (an aldose) and fructose (a ketose) enter distinct pathways. Labeled glucose is used to study gluconeogenesis and the citric acid cycle, whereas labeled fructose is critical for ketose-specific processes like fructolysis in the liver .
  • Enzymatic Utilization: Studies on Z.
(c) D-Fructose-1,2,3-¹³C₃ vs. D-Glyceraldehyde-1,2,3-¹³C₃
  • Carbon Chain Length : Glyceraldehyde (3 carbons) is a triose, limiting its use to early glycolysis or pentose phosphate pathway intermediates. Fructose-1,2,3-¹³C₃ provides insights into longer-chain carbohydrate metabolism .
  • Biosynthetic Relevance : Fructose derivatives are essential for studying fructose-1,6-bisphosphate-dependent pathways, whereas glyceraldehyde analogs are used in simpler model systems .

Metabolic Pathway Elucidation

  • In Z. rouxii, D-Fructose-1,6-bisphosphate (a phosphorylated derivative) was shown to exclusively contribute to HDMF formation under salt stress and optimal pH (5.1). Labeling at positions 1–3 confirmed that carbons 4–6 of HDMF originate from the fructose backbone .

Analytical Methodologies

  • NMR Sensitivity : The 1,2,3-¹³C₃ labeling pattern enhances signal resolution in ¹³C-NMR by reducing spectral overlap compared to fully labeled ¹³C₆ fructose .
  • Mass Spectrometry : Used as an internal standard in IDMS for quantifying fructose in complex matrices (e.g., wine, fruit juices) with a detection limit of ≥0.1 absorbance units in spectrophotometric assays .

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